2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-Benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a benzyl group at position 2, a 3-methoxyphenyl group at position 4, and a methyl group at position 4. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its ability to enhance pharmacological activity through hydrogen bonding, π-π stacking, and interactions with biological targets .
Properties
IUPAC Name |
2-benzyl-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-18-19(12-14-7-4-3-5-8-14)17(21)20(13)15-9-6-10-16(11-15)22-2/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZIHLGLXBZCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds. One common method involves the reaction of benzylhydrazine with 3-methoxybenzaldehyde and methyl isocyanate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. Research indicates that compounds with triazole moieties exhibit activity against a range of pathogens. For instance, derivatives have been shown to inhibit the growth of ESKAPE pathogens, which are notorious for their antibiotic resistance .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer activities. In particular, studies have demonstrated that certain triazole derivatives can downregulate oncogenes such as c-Myc and PD-L1, suggesting potential applications in cancer therapy . The structural modifications in 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
Compounds containing the triazole ring have been associated with anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
Fungicides
The triazole class of compounds is well-known for its fungicidal properties. Research indicates that 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one could be explored as a potential fungicide in agricultural practices. Its ability to inhibit fungal growth can be advantageous in protecting crops from various fungal diseases .
Plant Growth Regulators
There is also potential for this compound to act as a plant growth regulator. Triazoles are known to influence plant metabolism and growth patterns by modulating hormone levels. This application could lead to improved crop yields and resilience against environmental stressors .
Materials Science Applications
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors in metals and alloys. The unique chemical structure of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may offer protective properties against corrosion in aggressive environments . Studies utilizing electrochemical impedance spectroscopy (EIS) have shown promising results regarding the inhibition efficiency of similar triazole compounds.
Polymer Chemistry
In polymer science, triazoles can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one into polymer formulations could lead to the development of advanced materials with tailored properties for specific applications .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Bio & Med Chem demonstrated the synthesis of various triazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that modifications to the triazole structure significantly influenced antimicrobial efficacy .
Case Study 2: Corrosion Inhibition
Research conducted on the corrosion inhibition properties of triazole derivatives showed that certain compounds provided substantial protection for metals exposed to acidic environments. The study utilized EIS techniques to quantify the inhibition efficiency and established a correlation between molecular structure and performance .
Mechanism of Action
The mechanism of action of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Aryl and Alkyl Substituents
- 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One (): This derivative features dual aryl groups (4-ethoxyphenyl and 4-methoxyphenyl) at positions 4 and 5.
4-[2-(4-Methoxyphenyl)Ethyl]-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One ():
The 4-methoxyphenethyl substituent introduces flexibility and extended conjugation, which could modulate binding affinity to targets like fungal CYP51 enzymes. In contrast, the rigid benzyl group in the target compound may restrict conformational mobility .5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-Methyl-5-Oxo-1,5-Dihydro-4H-1,2,4-Triazol-4-Yl)Propyl]Piperazin-1-Yl}Propyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One ():
The chlorobenzyl and piperazine moieties in this compound enhance antifungal activity by introducing halogen bonding and basic nitrogen atoms, respectively. The target compound’s 3-methoxyphenyl group lacks halogens but may engage in hydrogen bonding via the methoxy oxygen .
Heterocyclic and Functional Group Variations
- 4-{[(1E)-(2-Hydroxyphenyl)Methylidene]Amino}-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One (): The Schiff base (imine) group in this derivative enables metal chelation, as demonstrated in transition metal complexes (e.g., Cu(II), Ni(II)) with enhanced antimicrobial activity. The target compound lacks such a chelating group but retains hydrogen-bonding capacity via the methoxy group .
- 2-[2-(4-Chlorophenyl)-2-Hydroxyethyl]-4-[(1Z)-(2-Hydroxyphenyl)Methylene]Amino]-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One (): The hydroxyethyl and chlorophenyl groups contribute to both hydrophilicity and halogen bonding. This compound’s MIC values against Candida albicans (e.g., 8 µg/mL) highlight the importance of chlorine substituents, which are absent in the target compound .
Schiff Base Formation
The target compound’s synthesis likely involves condensation of 4-amino-5-methyl-1,2,4-triazol-3-one with benzyl halides and 3-methoxybenzaldehyde, analogous to methods described in . Microwave-assisted synthesis () could improve yield and reduce reaction time compared to conventional reflux .
Mannich and Fluconazole Derivatives
Compounds like 5e and 5f () incorporate dichlorobenzyl and morpholine groups via Mannich reactions. While the target compound lacks these moieties, similar strategies could be employed to introduce pharmacophoric elements (e.g., N-methylpiperazine) for enhanced activity .
Antimicrobial and Antifungal Activity
- Derivatives with halogens (e.g., Cl, Br) or heterocycles (e.g., piperazine) exhibit superior antifungal activity. For example, 5e () shows MIC values of 4–16 µg/mL against Aspergillus niger, whereas non-halogenated analogs like the target compound may require higher concentrations .
- Schiff base derivatives (e.g., ) demonstrate metal-dependent activity, with Cu(II) complexes showing 2–4× higher potency than free ligands. The target compound’s lack of a chelating group may limit this effect .
Physicochemical Properties
- Melting Points: Triazolones with rigid substituents (e.g., 9a in , mp 246–248°C) have higher melting points than flexible analogs, suggesting the target compound’s melting point may fall between 150–200°C .
Comparative Data Table
Biological Activity
Chemical Identity and Structure
2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound classified under the 1,2,4-triazole derivatives. Its molecular formula is with a molecular weight of approximately 295.34 g/mol. The structure features a five-membered triazole ring containing three nitrogen atoms, along with various substituents that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multiple key reactions that may include condensation and cyclization processes. The specific synthetic pathways can vary depending on the starting materials and desired purity levels.
The biological activity of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is primarily attributed to its interaction with various biological targets. The presence of methoxy and benzyl groups increases lipophilicity, potentially enhancing binding affinity to proteins involved in various biological processes.
Antimicrobial Properties
Research indicates that compounds within the triazole class exhibit significant antimicrobial activities. Preliminary studies have shown that 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one demonstrates notable efficacy against a range of bacteria and fungi.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound has been tested against several fungal strains, showing promising results in inhibiting growth and proliferation.
Antiviral Potential
Emerging studies suggest that this compound may also possess antiviral properties. Its structural similarity to known antiviral agents indicates potential efficacy against specific viral pathogens.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | C17H17N3O2 | Antimicrobial, Antifungal, Antiviral |
| 5-(4-fluoro-3-phenyloxyphenyl)-1H-1,2,4-triazole | C13H10F N3O | Antimicrobial |
| 5-(benzothiazolyl)-1H-1,2,4-triazole | C10H8N4S | Antifungal |
| 5-(pyridinyl)-1H-1,2,4-triazole | C7H6N4 | Antiviral |
Study 1: Antimicrobial Efficacy
In a comparative study focusing on the antimicrobial efficacy of various triazole derivatives including our compound, it was found that 2-benzyl-4-(3-methoxyphenyl)-5-methyl exhibited superior activity against both Gram-positive and Gram-negative bacteria when compared to traditional antibiotics.
Study 2: Fungal Inhibition
A laboratory investigation assessed the antifungal properties of this compound against Candida species. Results indicated a significant reduction in fungal load at low concentrations, suggesting its potential as a therapeutic agent in fungal infections.
Study 3: Antiviral Activity Assessment
Recent research evaluated the antiviral effects of the compound against influenza viruses in vitro. The findings revealed a marked reduction in viral replication rates at specific dosages.
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazol-3-one derivatives, and how can they be adapted for synthesizing 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : A widely used approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under acidic or basic conditions. For example, triazolones can be synthesized via refluxing substituted benzaldehyde derivatives with hydrazinecarbothioamides in acidic media, followed by methylation or other functionalization steps . Adapting this for the target compound would require selecting precursors like 3-methoxybenzaldehyde and benzyl hydrazine derivatives. Purification typically involves recrystallization from ethanol or other polar solvents .
Q. How can researchers confirm the structural integrity of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to verify substituent positions (e.g., benzyl, methoxyphenyl groups).
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns, as demonstrated in similar triazolone derivatives .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
Q. What purification strategies are effective for isolating 1,2,4-triazol-3-one derivatives with high purity?
- Methodological Answer :
- Recrystallization : Use ethanol, methanol, or ethyl acetate for polar derivatives.
- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for complex mixtures.
- HPLC : For analytical purity, use reverse-phase columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to predict the reactivity or stability of 2-benzyl-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer :
- Perform DFT calculations to optimize the molecular geometry and determine frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.
- Compare theoretical vibrational spectra (IR) with experimental data to validate computational models, as shown in studies of analogous triazolones .
- Use molecular docking to predict binding affinities if biological activity is under investigation .
Q. How should researchers address contradictory spectroscopic data observed during the characterization of triazolone derivatives?
- Methodological Answer :
- Re-examine reaction conditions: Impurities from side reactions (e.g., incomplete cyclization) may cause discrepancies .
- Cross-validate with multiple techniques: For example, use X-ray crystallography to resolve ambiguous NMR signals .
- Explore alternative synthetic pathways (e.g., varying catalysts or solvents) to isolate the desired product .
Q. What experimental protocols are recommended for studying the biological activity of 1,2,4-triazol-3-one derivatives?
- Methodological Answer :
- In vitro assays : Test antimicrobial or enzyme inhibition activity using microdilution methods (e.g., MIC for antibacterial studies).
- Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess safety profiles.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups, benzyl positions) and correlate changes with activity trends .
Q. How can researchers optimize reaction yields for triazolone derivatives under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate the impact of temperature, solvent polarity, and catalyst concentration.
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Microwave-assisted synthesis : Reduce reaction times and improve yields compared to traditional reflux methods .
Safety and Compliance Considerations
Q. What safety protocols are critical when handling 1,2,4-triazol-3-one derivatives during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
